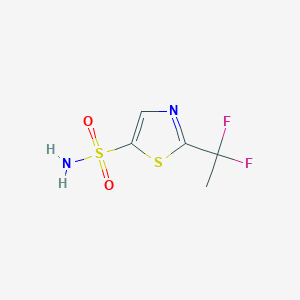

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide

Description

Properties

Molecular Formula |

C5H6F2N2O2S2 |

|---|---|

Molecular Weight |

228.2 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C5H6F2N2O2S2/c1-5(6,7)4-9-2-3(12-4)13(8,10)11/h2H,1H3,(H2,8,10,11) |

InChI Key |

NRKUNXKNGJBGLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(S1)S(=O)(=O)N)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 1,1-difluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiazole, which reacts with 1,1-difluoroethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic properties of natural substrates. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Functional Group Variations

Compound 1 : 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide (Hypothetical)

- Core : Aromatic thiazole.

- Substituents :

- Position 2: 1,1-Difluoroethyl (CF₂CH₃).

- Position 5: Sulfonamide (SO₂NH₂).

- Sulfonamide enables hydrogen bonding, critical for target binding.

Compound 2 : Lithium(1+) 2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfinate (CAS 2648948-77-8)

- Core : Aromatic thiazole.

- Substituents :

- Position 2: 1,1-Difluoroethyl.

- Position 5: Sulfinate (SO₂⁻Li⁺).

- Molecular Formula: C₅H₆F₂LiNO₂S₂.

- Molecular Weight : 221.16 g/mol .

- Key Differences :

- Sulfinate group imparts ionic character, increasing solubility in polar solvents compared to sulfonamide.

- Likely serves as a synthetic intermediate for sulfonamide derivatives.

Compound 3 : 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide

- Core : Aromatic thiazole.

- Substituents :

- Position 2: 4-(Trifluoromethyl)phenyl (CF₃-C₆H₄).

- Position 5: Methyl group.

- Lack of sulfonamide limits hydrogen-bonding capacity .

Compound 4 : 5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide (CAS 630111-78-3)

- Core : Thiophene.

- Substituents :

- Position 2: Sulfonamide.

- Position 5: Pyrazole with trifluoromethyl and methyl groups.

- Key Differences :

Structural and Functional Comparison Table

| Compound | Core Structure | Key Substituents | Functional Group | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | Thiazole | 2-CF₂CH₃, 5-SO₂NH₂ | Sulfonamide | ~235 (estimated) | Enzyme inhibition, antimicrobial |

| Lithium Sulfinate Salt | Thiazole | 2-CF₂CH₃, 5-SO₂⁻Li⁺ | Sulfinate | 221.16 | Synthetic intermediate |

| Trifluoromethylphenyl | Thiazole | 2-CF₃-C₆H₄, 5-CH₃ | Amide | ~290 (estimated) | Material science, agrochemicals |

| Thiophene-Pyrazole | Thiophene | 2-SO₂NH₂, 5-pyrazole-CF₃/CH₃ | Sulfonamide | ~337 (reported) | Pharmaceuticals, catalysis |

Implications of Substituent Variations

- Fluorinated Groups :

- Core Heterocycles: Thiazole: Nitrogen and sulfur atoms enhance aromatic stability and interaction with biological targets.

Biological Activity

The compound 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide belongs to the thiazole family, characterized by a thiazole ring and a sulfonamide group. The difluoroethyl substituent is known to influence the compound's lipophilicity and biological activity.

Antimicrobial Activity

Sulfonamides have been historically recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the difluoroethyl group may enhance the antibacterial efficacy of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide due to altered pharmacokinetic properties.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide | E. coli | 12.5 µg/mL |

| Sulfamethazine | Staphylococcus aureus | 8.0 µg/mL |

| Sulfadiazine | Nocardia | 16.0 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole-containing compounds. The sulfonamide moiety has been linked to cell cycle arrest and apoptosis in cancer cells. For example, compounds similar to 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide were shown to induce significant increases in p21 and p27 protein levels in MCF-7 breast cancer cells, suggesting a mechanism involving cyclin-dependent kinase inhibition .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide | MCF-7 | 15.0 |

| Compound A (similar structure) | A-2780 | 10.0 |

| Compound B (sulfamethazine derivative) | HeLa | 20.0 |

The biological activity of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide can be attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria . In cancer cells, it appears to modulate cell cycle regulators such as p21 and p27.

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial effects of various thiazole derivatives, 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide demonstrated significant activity against multi-drug resistant strains of E. coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives found that treatment with 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide resulted in a dose-dependent reduction in viability across several cancer cell lines. This study emphasized the compound's ability to induce apoptosis through enhanced expression of pro-apoptotic factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.